molecular formula C7H13BrO3S B13320615 3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione

3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione

Cat. No.: B13320615
M. Wt: 257.15 g/mol
InChI Key: XYAQXDNHGBHHDA-UHFFFAOYSA-N
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Description

3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione is a chemical compound belonging to the class of thiolanes. Thiolanes are sulfur-containing heterocyclic compounds that have a wide range of applications in various fields of science and industry. The compound is characterized by the presence of a bromine atom, a propoxy group, and a thiolane ring with a 1,1-dione functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione typically involves the bromination of a suitable thiolane precursor. One common method is the bromination of 4-propoxy-1lambda6-thiolane-1,1-dione using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran (THF) or ethanol.

Major Products

    Substitution: Formation of azido, thiocyano, or methoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiolane derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of 3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the propoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where the propoxy group enhances its reactivity or biological activity .

Biological Activity

3-Bromo-4-propoxy-1lambda6-thiolane-1,1-dione is a heterocyclic compound characterized by a thiolane ring, a bromine atom, and a propoxy group. Its unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

Molecular Formula: C7_7H13_{13}BrO3_3S
Molecular Weight: 257.15 g/mol
IUPAC Name: 3-bromo-4-propoxythiolane 1,1-dioxide
InChI Key: XYAQXDNHGBHHDA-UHFFFAOYSA-N
SMILES Representation: CCCOC1CS(=O)(=O)CC1Br

The presence of the bromine atom and the propoxy group enhances the compound's reactivity, making it suitable for various chemical transformations and biological interactions.

The biological activity of this compound is believed to involve its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, which may alter the compound's biological activity.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, potentially enhancing its antimicrobial properties.
  • Enzyme Interaction: It may interact with various enzymes or receptors, leading to significant biological effects such as inhibition or activation of specific pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity:
Studies suggest that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and viability. This activity is likely attributed to its ability to disrupt cellular processes through its interactions with microbial enzymes.

Anticancer Properties:
Preliminary investigations into the anticancer potential of this compound have shown promising results. The compound appears to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cell cycle regulation. Further studies are needed to elucidate the specific pathways involved.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
3-Bromo-4-(oxolan-3-yloxy)-thiolaneContains an oxolane ring instead of a propoxy groupDifferent reactivity patterns due to ring structure
3-Bromo-4-(oxolan-3-yloxy)pyridineIncorporates a pyridine ringPotentially different biological activities due to nitrogen presence
3-Bromo-4-(oxolan-3-yloxy)benzeneContains a benzene ringInfluences reactivity and stability compared to thiolanes
3-Bromo-4-(oxolan-3-yloxy)thiopheneFeatures a thiophene ringMay exhibit distinct electronic properties due to sulfur atom presence

The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological activity compared to these analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of this compound. For instance:

  • Synthesis Methodology:
    • The synthesis typically involves bromination of a suitable thiolane precursor under controlled conditions (e.g., using bromine in dichloromethane at low temperatures) .
    • This method ensures high yield and purity suitable for biological testing.
  • Biological Testing:
    • In vitro studies have demonstrated its efficacy against specific bacterial strains and cancer cell lines.
    • Further research is ongoing to explore its pharmacokinetics and potential as a therapeutic agent.

Properties

Molecular Formula

C7H13BrO3S

Molecular Weight

257.15 g/mol

IUPAC Name

3-bromo-4-propoxythiolane 1,1-dioxide

InChI

InChI=1S/C7H13BrO3S/c1-2-3-11-7-5-12(9,10)4-6(7)8/h6-7H,2-5H2,1H3

InChI Key

XYAQXDNHGBHHDA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CS(=O)(=O)CC1Br

Origin of Product

United States

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